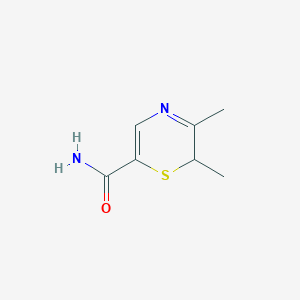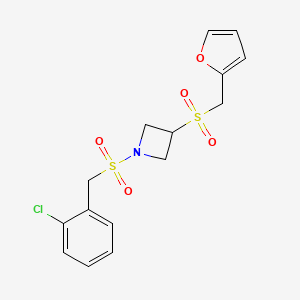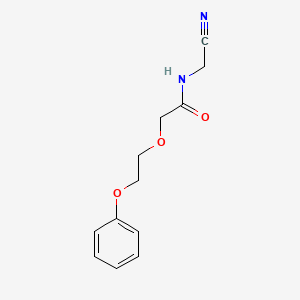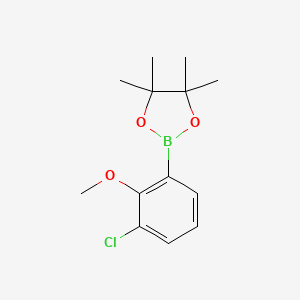![molecular formula C19H18N2OS B2489368 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide CAS No. 317854-00-5](/img/structure/B2489368.png)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiazolyl compounds involves several steps, including the reaction of specific aryl or hetero-aryl aldehydes, hydroxylamine hydrochloride, and dicarbonyl compounds under mild conditions. This process allows for the creation of α,β-unsaturated isoxazol-5(4H)-ones, indicating a method that could potentially be adapted for the synthesis of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide. For example, the synthesis of biphenyl tetrazole rings, a component of novel drugs, has been accomplished through reactions involving azide ions and subsequent bromination steps to yield the desired compounds with high efficiency (Wang, Sun, & Ru, 2008).
Molecular Structure Analysis
Structural characterization of similar compounds often employs single-crystal diffraction techniques, revealing that molecules like synthesized thiazoles and tetrazoles assume planar conformations with specific groups oriented roughly perpendicular to the main molecule plane. This structural insight suggests potential spatial arrangements and electronic distributions within N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide, emphasizing the importance of molecular geometry in determining its properties and reactivity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
The chemical reactivity of thiazolyl compounds can be influenced by substituent groups and the molecular framework. For example, the introduction of electron-withdrawing or donating substituents can significantly affect the molecule's reactivity, as seen in studies involving the synthesis and characterization of thiazol-2-ylidene derivatives. These modifications can lead to variations in the compounds' ability to participate in chemical reactions, highlighting the versatility and tunability of thiazol-containing molecules (Leopold & Strassner, 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds under various conditions. Thiazol derivatives, depending on their specific structures and substituents, exhibit distinct physical properties that can be analyzed through crystallography and spectroscopy. These analyses provide insights into the compounds' stability, solubility, and potential applications in various fields (Shahana & Yardily, 2020).
Chemical Properties Analysis
The chemical properties of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide, such as its reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and potential for forming hydrogen bonds, can be inferred from related compounds. For instance, the synthesis and evaluation of similar thiazol derivatives have demonstrated their ability to undergo various chemical reactions, offering a basis for predicting the chemical behavior of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide in synthetic and biological contexts (Caliendo et al., 1996).
科学的研究の応用
Biochemical Evaluation and Enzyme Inhibition
The compound and its analogs have been explored for their biochemical properties, particularly as enzyme inhibitors. Röver et al. (1997) described the synthesis and characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. High-affinity inhibition of this enzyme suggests potential for detailed pathophysiological investigation after neuronal injury (Röver et al., 1997).
Antidepressant Activity
A series of derivatives were synthesized and evaluated for their antidepressant activity. Mathew et al. (2014) discovered that certain derivatives exhibited significant antidepressant effects without influencing baseline locomotion, providing insights into the potential therapeutic use of these compounds as antidepressants (Mathew et al., 2014).
Anticonvulsant and Neuroprotective Effects
Derivatives of the compound were synthesized and assessed for their anticonvulsant and neuroprotective effects. Hassan et al. (2012) reported that certain N-(substituted benzothiazol-2-yl)amide derivatives demonstrated promising anticonvulsant properties and neuroprotective effects, suggesting potential in the development of safer and effective anticonvulsants with neuroprotective properties (Hassan et al., 2012).
Metabolism and Toxicity Studies
Studies have also focused on the metabolism and potential toxic effects of related compounds. Oliveira et al. (2020) evaluated the acute oral toxicity of a thiazole derivative in Syrian hamsters, providing valuable information on liver and kidney biochemical parameters and histopathological analysis. This research underscores the importance of understanding the toxicological profile of such compounds, especially when considering potential therapeutic applications (Oliveira et al., 2020).
特性
IUPAC Name |
2-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13(2)18(22)21-19-20-17(12-23-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUFCUUGCUDRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)
![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)


![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)






![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)